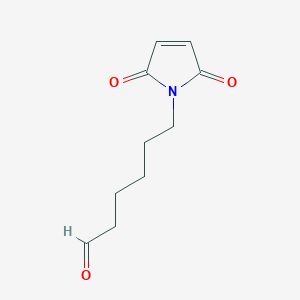

6-Maleimido-1-hexanal

Übersicht

Beschreibung

6-Maleimido-1-hexanal is a compound with significant potential in the field of chemistry and materials science. It belongs to the maleimide family, known for their reactivity and utility in various applications including polymer chemistry and drug delivery systems.

Synthesis Analysis

- Synthesis of maleimide derivatives often involves the reaction of maleic anhydride with amines or acids. For instance, Liu Dong-hua (2005) synthesized maleimido caproic acid by reacting 6-aminocaproic acid and maleic anhydride (Liu, 2005).

Molecular Structure Analysis

- The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group, which imparts unique chemical properties. These structures have been characterized using methods such as NMR, IR, and LC-MS (Liu, 2005).

Chemical Reactions and Properties

- Maleimide derivatives are known for their ability to undergo conjugate addition reactions, especially with thiols. This reactivity is utilized in various chemical syntheses and modifications (Ghosh et al., 1990).

Physical Properties Analysis

- The physical properties of maleimide derivatives like this compound depend largely on their molecular structure. These can include their solubility, melting point, and stability under different conditions. Studies on similar compounds provide insights into these properties (Liu, 2005).

Chemical Properties Analysis

- Chemically, maleimide compounds like this compound are reactive towards nucleophiles due to the presence of an electron-deficient double bond in the maleimide ring. This reactivity is exploited in various chemical reactions and polymer synthesis (Ghosh et al., 1990).

Wissenschaftliche Forschungsanwendungen

1. Signal Transmission in Cellular Processes

The compound 6-maleimido-1-hexanal and its derivatives, like 1,6-bis(maleimido)hexane, play a crucial role in cellular processes. These compounds have been used to study the reversible association of alpha and beta-gamma subunits of GTP-binding proteins, which are vital for signal transmission from cell-surface receptors to intracellular effectors. The crosslinking property of these compounds helps in understanding the protein-protein interactions and mutations affecting GDP affinity in cellular signaling (Thomas, Schmidt, & Neer, 1993).

2. Photopolymerization and Material Sciences

In material sciences, derivatives of this compound, such as N-substituted maleimides, have been used as photoinitiators in the polymerization of certain compounds. These compounds show rapid polymerization when exposed to light, indicating their potential in creating new polymeric materials with specific properties (Hoyle, Clark, Jönsson, & Shimose, 1997).

3. Biochemistry and Peptide Synthesis

In biochemistry, this compound derivatives have been utilized in the synthesis of maleimido acids and maleoyl derivatives of peptides. These compounds serve as building blocks for creating a wide range of biochemical conjugates, highlighting their importance in peptide synthesis and modification (Keller & Rudinger, 1975).

4. Flame Retardancy in Polymers

The application of this compound derivatives extends to the development of flame-retardant materials. Compounds like hexa(4-maleimido-phenoxyl)-cyclotriphosphazene have shown significant efficacy in enhancing the flame-retardant properties of materials like epoxy resins. These findings are crucial for developing safer and more effective fire-resistant materials (Yang, Wang, Huo, Wang, & Tang, 2016).

5. Nonradioisotopic Hybridization Probes

This compound and its derivatives have been used in the development of oligonucleotide-enzyme conjugates for nonradioisotopic hybridization probes. These applications are important in molecular biology and genetic engineering, where such probes are essential for DNA and RNA analysis (Ghosh, Kao, McCue, & Chappelle, 1990).

6. Novel Mucoadhesive Polymers

The synthesis of 6-maleimidohexanoic acid-grafted chitosan, a derivative of this compound, has led to the creation of new mucoadhesive polymers. These polymers have potential applications in transmucosal drug delivery systems, offering enhanced mucoadhesive properties compared to traditional materials (Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018).

7. Cancer Research and Drug Development

In cancer research, this compound derivatives have been used to synthesize water-soluble maleimide derivatives of anticancer drugs like carboplatin. These derivatives are designed as albumin-binding prodrugs, improving the drug's efficacy and reducing side effects (Warnecke, Fichtner, Garmann, Jaehde, & Kratz, 2004).

8. Radiometal Chelate Conjugation

6-Maleimidohexanal derivatives have been synthesized for conjugation to antibody sulfhydryl groups, enabling radiometal chelate conjugation. This application is significant in medical imaging and radiotherapy, where precise targeting of tumors and other tissues is critical (Lewis & Shively, 1998).

Wirkmechanismus

Target of Action

6-Maleimido-1-hexanal is primarily used in biochemical research as a crosslinking agent . Its main targets are thiol groups on proteins . These thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in molecules such as cysteine, an amino acid that is a building block of proteins.

Mode of Action

The compound contains a maleimide group , which can react with the thiol groups on proteins to form a covalent bond . This reaction results in a stable and irreversible protein-protein or protein-peptide linkage . This ability to form covalent bonds with proteins makes it a valuable tool in the study of protein structure and function.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body

Result of Action

The result of this compound’s action is the formation of stable and irreversible protein-protein or protein-peptide linkages . This can lead to changes in protein structure and function, which can have various molecular and cellular effects depending on the specific proteins involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -80° C .

Safety and Hazards

Zukünftige Richtungen

Given its utility in bioconjugation and crosslinking reactions, 6-Maleimido-1-Hexanal is likely to continue to be a valuable tool in biochemical research . Its ability to label proteins and other biomolecules suggests potential applications in the development of new diagnostic and therapeutic strategies .

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

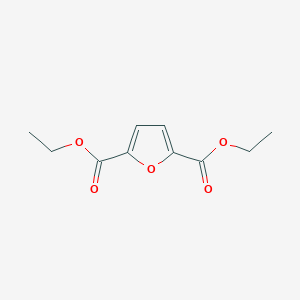

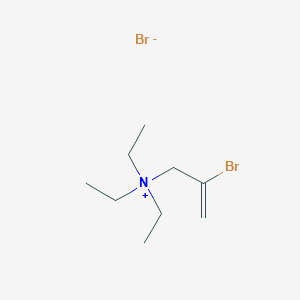

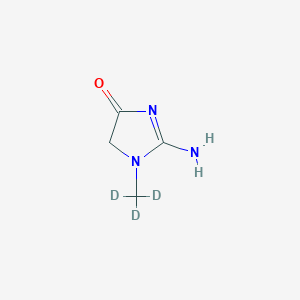

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)